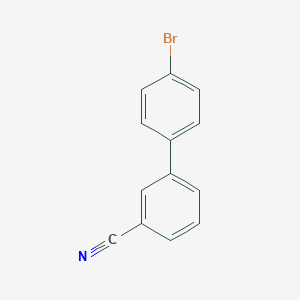

4-Bromo-3'-cyanobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFFDIREDCVUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362711 | |

| Record name | 3-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-42-6 | |

| Record name | 3-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Transformations and Reactivity Profiles of 4 Bromo 3 Cyanobiphenyl

Reactions Involving the Aryl Bromide Moiety

The aryl bromide moiety of 4-bromo-3'-cyanobiphenyl is a versatile functional group that serves as a key site for a variety of synthetic transformations. Its reactivity is primarily centered on its ability to participate in metal-catalyzed cross-coupling reactions, undergo nucleophilic substitution under specific conditions, and be removed via reductive processes.

Further Cross-Coupling for Aryl-Aryl or Aryl-Heteroatom Bond Formation

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling are widely employed to connect two aryl units.

In a typical Suzuki-Miyaura reaction, the aryl bromide is coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This methodology allows for the synthesis of complex terphenyl or higher-order biaryl systems from this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. A variety of phosphine ligands can be employed to enhance the catalytic activity of the palladium center. nih.gov For instance, palladium(II) acetate combined with electron-rich phosphine ligands has proven effective for the coupling of various aryl bromides. nih.govugr.es The reaction can be performed under mechanochemical conditions (solid-state) or in solution, with the former often offering a more sustainable approach. nih.gov

The versatility of this approach is demonstrated by its applicability to a wide range of substrates, including those with various functional groups. The cyano group on the second phenyl ring of the this compound molecule is generally tolerant of the conditions used for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Catalyst System | Boron Reagent | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand (e.g., DavePhos, SPhos) | Arylboronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄, KᵗBuO | Toluene, Dioxane, THF, H₂O | 80-110 °C |

| Pd Nanoparticles on Graphene | Arylboronic Acid | K₂CO₃ | Ethanol/H₂O | Reflux |

| SPhos-Pd Precatalyst | Arylboronic Acid | KᵗBuO | Toluene/THF | 90 °C |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The classic SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. nih.gov

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govresearchgate.net In this compound, the bromine atom is the leaving group. However, there are no strong electron-withdrawing groups directly on the same aromatic ring as the bromine. The 3'-cyano group is on the adjacent phenyl ring and is in a meta position relative to the biphenyl (B1667301) linkage, which means its ability to activate the bromine for SNAr through resonance is negligible.

Consequently, subjecting this compound to traditional SNAr conditions with common nucleophiles (e.g., alkoxides, amines) is unlikely to result in a facile reaction. While some SNAr reactions are now understood to proceed through a concerted mechanism rather than a stepwise one, the requirement for electronic activation of the aryl halide generally remains. nih.govnih.gov Therefore, achieving nucleophilic substitution at the bromine position would likely require harsh reaction conditions or alternative catalytic pathways, such as copper-catalyzed Ullmann-type reactions.

Reductive Debromination Studies

Reductive debromination is the process of removing the bromine atom from an aromatic ring and replacing it with a hydrogen atom. This transformation can be valuable for removing a directing or blocking group after it has served its synthetic purpose. organic-chemistry.org

A common and effective method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The process is generally clean and high-yielding. A key advantage of this method is its functional group tolerance; bromides can be selectively reduced in the presence of other groups like cyano, nitro, or keto moieties. organic-chemistry.org This selectivity makes catalytic hydrogenation a suitable method for converting this compound into 3-cyanobiphenyl without affecting the nitrile group.

Table 2: Conditions for Reductive Debromination of Aryl Bromides

| Reagent System | Solvent | Conditions | Product |

|---|---|---|---|

| H₂ (gas), 10% Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room Temperature, Atmospheric Pressure | Debrominated Arene |

| Sodium Hypophosphite, Pd/C | Alcohol/Water | Elevated Temperature | Debrominated Arene |

Theoretical studies on other brominated aromatic compounds suggest that electron-induced reductive debromination is also a possible pathway, where the molecule captures an electron to form an anion radical, which then expels a bromide ion. nih.gov

Reactions Involving the Nitrile Functionality

The nitrile (cyano) group is a highly versatile functional group due to the polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgchemistrysteps.com This allows for a range of transformations, including reduction to amines or aldehydes and nucleophilic additions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Reduction to Primary Amine or Aldehyde Derivatives

The nitrile group of this compound can be readily reduced to afford either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Amines: Complete reduction of the nitrile to a primary amine (-(CH₂)NH₂) is achieved using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of two hydride equivalents to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding the primary amine. libretexts.org Other reducing agents, such as diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride, can also reduce a variety of aromatic nitriles to their corresponding primary amines in high yields. organic-chemistry.orgnih.gov

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde (-CHO) requires a less reactive, sterically hindered hydride source to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. libretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C). DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. This intermediate is stable at low temperatures and is hydrolyzed during the aqueous workup step to release the aldehyde. chemistrysteps.comlibretexts.org

Table 3: Reagents for the Reduction of the Nitrile Group

| Desired Product | Reagent | Typical Conditions | Intermediate |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Ether, Reflux 2. H₂O Workup | Dianion Species |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene or CH₂Cl₂, -78 °C 2. H₂O or mild acid Workup | Imine-Aluminum Complex |

Nucleophilic Addition Reactions at the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.orgnih.gov This reactivity allows for the construction of more complex molecular architectures.

One of the most common nucleophilic addition reactions involves organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. The addition of a Grignard reagent to the nitrile group of this compound would form an intermediate imine salt. libretexts.org This salt is then hydrolyzed upon acidic workup to yield a ketone. This two-step sequence provides a powerful method for forming a new carbon-carbon bond and introducing a carbonyl group.

The nitrile group can also be activated towards nucleophilic attack by Lewis acids or protic solvents. nottingham.ac.uk In the presence of a nucleophile like an alcohol or a thiol, this can lead to the formation of imidates or thioimidates, respectively. nih.gov The hydrolysis of nitriles to carboxylic acids, which proceeds via the nucleophilic addition of water under acidic or basic conditions, is another fundamental reaction of this functional group. chemistrysteps.comlibretexts.org

Hydrolysis and Related Transformations

The cyano group (-CN) of this compound serves as a versatile functional handle that can be transformed into other valuable moieties. A primary transformation is the hydrolysis of the nitrile to a carboxylic acid. This reaction can be carried out under either acidic or basic conditions, typically by heating with an aqueous solution of a strong acid (like HCl or H₂SO₄) or a base (like NaOH or KOH). libretexts.orglibretexts.orgthieme-connect.de The resulting product is 4'-bromo-[1,1'-biphenyl]-3-carboxylic acid. This carboxylic acid derivative is a key intermediate for further functionalization, such as esterification or conversion to an acid chloride, enabling the formation of esters and amides, respectively.

Beyond hydrolysis, the cyano group can undergo other transformations. For instance, it can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens up another avenue for derivatization through reactions characteristic of primary amines.

Electrophilic Aromatic Substitution on the Biphenyl Core

The biphenyl core of this compound is composed of two phenyl rings, each with its own reactivity towards electrophilic aromatic substitution (EAS). The directing effects of the existing substituents, the bromine atom and the cyano group, govern the position of any incoming electrophile.

Ring A (with the -Br substituent): The bromine atom is a deactivating but ortho, para-directing group. Therefore, electrophilic attack on this ring will preferentially occur at the positions ortho and para to the bromine atom.

Ring B (with the -CN substituent): The cyano group is a strongly deactivating and meta-directing group. researchgate.net Consequently, electrophilic substitution on this ring will be directed to the positions meta to the cyano group.

Derivatization for Complex Molecular Architectures

This compound is a valuable building block for creating more complex molecules, largely due to the reactivity of its bromo and cyano functional groups.

The bromine atom on the biphenyl core is particularly useful for introducing flexible linkers and various terminal groups via cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent example, where the bromine atom can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst. nih.govugr.essemanticscholar.org This allows for the attachment of alkyl chains, which can serve as flexible linkers, or other functionalized aryl groups. The properties of these linkers, such as their length and flexibility, can be precisely controlled by choosing the appropriate boronic acid or ester. nih.gov

Similarly, other cross-coupling reactions like the Stille coupling (using organotin reagents) can also be employed for this purpose. nih.gov These reactions are fundamental in synthesizing molecules with tailored architectures for applications in materials science and medicinal chemistry.

Biphenyl derivatives are crucial components in the field of liquid crystals. researchgate.net this compound can be used as a precursor to synthesize liquid crystal dimers. These molecules typically consist of two rigid mesogenic units (the cyanobiphenyl part) connected by a flexible spacer. The presence of the cyano group is significant as its strong dipole moment contributes to the formation of liquid crystalline phases.

The synthesis of these dimers often involves a two-step process. First, a flexible linker, typically a diol or a dihalide, is used to connect two molecules of a biphenyl derivative. For example, the bromine atom of this compound can be reacted to form a new carbon-carbon or ether linkage with a spacer. Subsequent reactions can then be used to build the second mesogenic unit. The length and parity (odd or even number of atoms) of the flexible spacer have a profound impact on the mesomorphic properties of the resulting dimer, influencing the types of liquid crystal phases observed and their transition temperatures. mdpi.comnsf.govelsevierpure.com

Below is a table showing representative data for a series of symmetric liquid crystal dimers, 1,ω-bis(4-cyanobiphenyl-4'-yl)alkanes (CBnCB), illustrating the effect of the flexible alkylene spacer length (n) on their phase transition temperatures.

| Spacer Length (n) | Phase Transitions (°C) |

|---|---|

| 5 | Cr 108.0 N 121.0 I |

| 7 | Cr 101.5 NTB 104.5 N 116.5 I |

| 9 | Cr 98.0 NTB 106.0 N 110.0 I |

| 11 | Cr 95.0 NTB 103.0 N 105.5 I |

Mechanistic Investigations in the Synthesis and Reactivity of 4 Bromo 3 Cyanobiphenyl Analogs

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

The synthesis of 4-bromo-3'-cyanobiphenyl and its analogs frequently employs transition metal-mediated cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for forming the crucial aryl-aryl bond. nih.gov The mechanism of these reactions is centered around a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.com

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Transmetalation : In this step, the organic group from an organoboron compound (e.g., a cyanophenylboronic acid) is transferred to the palladium(II) complex. wikipedia.org This process requires the presence of a base, which activates the organoboron species, facilitating the exchange of the halide or other ligand on the palladium center with the aryl group from the boronic acid. libretexts.org

Reductive Elimination : The final step involves the two organic groups (the bromo-aryl and the cyano-aryl) coupling to form the biphenyl (B1667301) C-C bond. youtube.com This occurs from the Pd(II) intermediate, which reductively eliminates the final product, this compound. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. yonedalabs.comlibretexts.org

The efficiency and outcome of the catalytic cycle are significantly influenced by the choice of ligands, solvents, and the base employed. Phosphine ligands, for example, play a crucial role by stabilizing the palladium intermediates and modulating their reactivity to favor the desired reaction pathway. wikipedia.org

| Step | Description | Change in Pd Oxidation State | Key Intermediates |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with the aryl bromide (Ar-Br), inserting into the C-Br bond. | 0 → +2 | Ar-Pd(II)-Br complex |

| Transmetalation | The aryl group from the organoboron reagent (Ar'-B(OH)₂) replaces the bromide on the palladium center. A base is required. | No Change (+2) | Ar-Pd(II)-Ar' complex |

| Reductive Elimination | The two aryl groups are coupled to form the biphenyl product (Ar-Ar'). The catalyst is regenerated. | +2 → 0 | Pd(0) catalyst |

Studies on Regioselectivity and Chemoselectivity

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of this compound via cross-coupling, regioselectivity is explicitly controlled by the choice of starting materials. For instance, the Suzuki coupling of 4-bromophenylboronic acid with 3-bromobenzonitrile, or 1-bromo-4-iodobenzene (B50087) with 3-cyanophenylboronic acid, ensures the desired 1,1'-linkage and the specific 4-bromo and 3'-cyano substitution pattern.

When considering the functionalization of a pre-existing biphenyl skeleton, such as the bromination of 3-cyanobiphenyl, regioselectivity becomes a critical challenge governed by the directing effects of the cyano group. The cyano group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, electrophilic bromination would be directed to the positions meta to the cyano group on that ring, while the substitution on the other ring would be directed by its own electronics, typically favoring the para position. nih.gov

Chemoselectivity is the preferential reaction of one functional group over others in a multifunctional molecule. This compound contains two key functional groups: the bromo substituent and the cyano group. In transition metal-catalyzed cross-coupling reactions, high chemoselectivity is observed. The carbon-bromine (C-Br) bond is highly reactive toward oxidative addition by a Pd(0) catalyst, making it the primary site for reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. nih.govresearchgate.net The cyano group (nitrile) is generally stable and unreactive under these conditions, allowing it to be carried through the reaction sequence unchanged. nih.gov This selective reactivity of the C-Br bond is fundamental to the use of this compound as a building block for more complex molecules. nih.gov

Role of Radical Initiators and Oxidants in Bromination Reactions

The synthesis of brominated biphenyls can be achieved through the bromination of a methyl-substituted precursor, such as the conversion of 4'-methyl-2-cyanobiphenyl to 4'-bromomethyl-2-cyanobiphenyl. This specific type of reaction, a benzylic bromination, proceeds via a free-radical chain mechanism rather than an electrophilic aromatic substitution. patsnap.comgoogle.com

The mechanism involves three key stages: byjus.com

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or light to generate initial radicals. These radicals then abstract a bromine atom from a molecule of Br₂, producing a bromine radical (Br•). byjus.com

Propagation : The highly reactive bromine radical abstracts a hydrogen atom from the methyl group (the benzylic position) of the biphenyl precursor. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. This benzylic radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction. byjus.com

Termination : The reaction is concluded when radicals combine with each other.

A significant challenge in these reactions is the formation of hydrogen bromide (HBr) as a byproduct, which can inhibit the reaction. patsnap.comgoogle.com To overcome this, an oxidant, such as sodium bromate (B103136) (NaBrO₃) or a chlorate, is often added. google.com The oxidant reacts with the HBr byproduct to regenerate elemental bromine (Br₂), thus maintaining the concentration of the brominating agent and allowing the reaction to proceed to completion efficiently. This strategy enables the use of smaller quantities of molecular bromine, improving the atom economy and safety of the process. google.com

| Reagent Type | Example(s) | Role in the Reaction |

|---|---|---|

| Substrate | 4'-Methyl-2-cyanobiphenyl | The starting material to be brominated at the benzylic position. |

| Brominating Agent | Bromine (Br₂) | The source of bromine atoms for the reaction. |

| Radical Initiator | AIBN, Benzoyl Peroxide | Generates the initial radicals to start the chain reaction. byjus.com |

| Oxidant | Sodium Bromate (NaBrO₃) | Reacts with HBr byproduct to regenerate Br₂, preventing reaction inhibition. google.com |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Cyanobiphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution 1D and advanced 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-resolution ¹H and ¹³C NMR spectra offer primary evidence for the structure of 4-Bromo-3'-cyanobiphenyl. The chemical shifts (δ) are influenced by the electronic effects of the bromo and cyano substituents and the anisotropic effects of the aromatic rings. uoi.gr

The ¹H NMR spectrum is expected to show distinct signals for the eight aromatic protons. The protons on the 4-bromophenyl ring (H-2, H-3, H-5, H-6) form a characteristic AA'BB' system due to the magnetic symmetry, appearing as two sets of doublets. The protons on the 3-cyanophenyl ring (H-2', H-4', H-5', H-6') constitute a more complex spin system, yielding distinct multiplets for each proton.

The proton-decoupled ¹³C NMR spectrum should display signals for all 13 carbon atoms in the molecule. hw.ac.uk The chemical shifts are highly informative: the carbon bearing the cyano group (C-3') and the carbon attached to the bromine atom (C-4) are significantly influenced by the electronegativity and resonance effects of these substituents. The carbon of the nitrile group itself (C≡N) appears at a characteristic downfield shift. uoi.gr

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Predicted data is based on standard substituent effects and analysis of similar biphenyl (B1667301) structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | ~139-141 |

| 2, 6 | ~7.50-7.60 | d | ~128-130 |

| 3, 5 | ~7.60-7.70 | d | ~132-134 |

| 4 | - | - | ~122-124 |

| 1' | - | - | ~140-142 |

| 2' | ~7.80-7.90 | s (or t) | ~129-131 |

| 3' | - | - | ~112-114 |

| 4' | ~7.75-7.85 | d | ~133-135 |

| 5' | ~7.55-7.65 | t | ~130-132 |

| 6' | ~7.70-7.80 | d | ~131-133 |

| C≡N | - | - | ~118-120 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitive structural confirmation by establishing atomic connectivity. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on each aromatic ring, such as between H-2/H-3 and H-5/H-6 on the bromophenyl ring, and among H-4', H-5', and H-6' on the cyanophenyl ring. This confirms the intra-ring proton network. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, allowing for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for mapping long-range (typically 2- and 3-bond) ¹H-¹³C correlations. youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons and confirming the linkage between the two phenyl rings. Key expected HMBC correlations for this compound would include:

Correlations from protons H-2 and H-6 to the ipso-carbon C-1', confirming the biphenyl linkage.

Correlations from protons H-2' and H-6' to the ipso-carbon C-1.

Correlations from protons H-2' and H-4' to the nitrile carbon (C≡N), confirming the position of the cyano group.

Correlations from protons H-3 and H-5 to the bromine-bearing carbon C-4.

Together, these 2D NMR techniques provide a comprehensive and interlocking network of correlations that allows for the complete and confident assignment of every proton and carbon signal. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and thus the molecular formula and fragmentation pattern, of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high accuracy (typically to within 5 ppm). longdom.org This precision allows for the calculation of a unique elemental composition, which serves as definitive proof of the molecular formula. For this compound (C₁₃H₈BrN), HRMS can readily distinguish it from other potential compounds having the same nominal mass. The presence of a single bromine atom is unequivocally confirmed by the characteristic isotopic pattern of the molecular ion, which shows two peaks of nearly equal intensity separated by approximately 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Table 2: Exact Mass and Elemental Composition Data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₃H₈⁷⁹BrN |

| Monoisotopic Mass (Calculated) | 284.98946 u |

| Molecular Formula | C₁₃H₈⁸¹BrN |

| Monoisotopic Mass (Calculated) | 286.98741 u |

| Expected M+ / [M+2]+ Ratio | ~1:1 |

Analysis of the fragmentation patterns in mass spectrometry, often induced by electron ionization (EI), provides valuable structural information. nih.govnih.gov The fragmentation of this compound is expected to follow pathways characteristic of aromatic and halogenated compounds. researchgate.net

The molecular ion ([M]⁺˙) would be the parent peak. Subsequent fragmentation could involve several key steps:

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment ion at [M-Br]⁺.

Loss of Cyano Radical: Fragmentation could also occur via the loss of the cyano group, yielding an [M-CN]⁺ ion.

Biphenyl Cleavage: The central C-C bond linking the two rings could rupture, leading to ions corresponding to the bromophenyl cation ([C₆H₄Br]⁺) and the cyanophenyl cation ([C₇H₄N]⁺).

The relative intensities of these fragment ions help to build a complete picture of the molecule's structure and bond strengths. The analysis of these pathways is a critical step in structural confirmation. researchgate.net

Interactive Table 3: Predicted Major Fragment Ions for this compound in EI-MS.

| m/z (for ⁷⁹Br) | Proposed Fragment | Identity |

| 285 | [C₁₃H₈BrN]⁺˙ | Molecular Ion (M⁺˙) |

| 206 | [C₁₃H₈N]⁺ | [M-Br]⁺ |

| 259 | [C₁₂H₈Br]⁺ | [M-CN]⁺ |

| 152 | [C₁₂H₈]⁺˙ | [M-HBr-CN]⁺˙ |

| 155 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 102 | [C₇H₄N]⁺ | Cyanophenyl cation |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. cardiff.ac.ukarxiv.org These two techniques are often complementary.

For this compound, the spectra are dominated by vibrations characteristic of the substituted aromatic rings and the nitrile functional group.

Nitrile Stretch (νC≡N): This is one of the most diagnostic peaks. It is expected to appear as a strong, sharp absorption band in the IR spectrum around 2220-2240 cm⁻¹. researchgate.net

Aromatic C-H Stretch (νC-H): These vibrations typically occur as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretch (νC=C): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the two phenyl rings.

C-Br Stretch (νC-Br): The carbon-bromine stretching vibration is expected in the fingerprint region of the spectrum, typically at lower wavenumbers (500-650 cm⁻¹).

Aromatic C-H Bending (δC-H): Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range and are highly characteristic of the aromatic substitution pattern. A strong band corresponding to the 1,4-disubstituted pattern of the bromophenyl ring is expected.

Interactive Table 4: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-H Out-of-Plane Bending | 700 - 900 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the biphenyl rings, the cyano group, and the carbon-bromine bond.

The key vibrational regions and their expected assignments for this compound are:

Aromatic C-H Stretching: Vibrations in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching modes of the two phenyl rings.

Cyano (C≡N) Stretching: A sharp and intense absorption band is anticipated in the 2240-2220 cm⁻¹ range. The precise position of this peak is sensitive to the electronic environment and intermolecular interactions, making it a valuable probe of the local molecular order.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of bands in the 1610-1450 cm⁻¹ region.

In-plane C-H Bending: These deformation vibrations occur in the 1300-1000 cm⁻¹ range.

Out-of-plane C-H Bending: Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ are due to the out-of-plane bending of the aromatic C-H bonds, and their positions are indicative of the substitution pattern on the phenyl rings.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a strong band in the low-frequency region, typically between 600 and 500 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Assignment |

| ~3080 - 3030 | Aromatic C-H Stretch |

| ~2230 | Cyano (C≡N) Stretch |

| ~1600, ~1580, ~1475 | Aromatic Ring C=C Stretch |

| ~1250 | Biphenyl Inter-ring C-C Stretch |

| ~1180, ~1070 | Aromatic C-H In-plane Bending |

| ~840, ~780 | Aromatic C-H Out-of-plane Bending |

| ~550 | C-Br Stretch |

This interactive table contains expected data based on structurally similar compounds.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. For this compound, Raman spectroscopy is an excellent tool for studying the vibrations of the biphenyl backbone and the cyano group.

Key features expected in the Raman spectrum include:

Cyano (C≡N) Stretching: Similar to IR spectroscopy, a strong, sharp peak is expected around 2230 cm⁻¹. The high polarizability of the C≡N bond makes this a prominent feature in the Raman spectrum. Studies on various cyanobiphenyls show this peak's position is sensitive to the molecular environment and phase changes. bldpharm.comwhiterose.ac.uk

Inter-ring C-C Stretching: A characteristic mode for biphenyl systems is the inter-ring C-C stretching vibration, which typically appears around 1280-1300 cm⁻¹. patsnap.comtandfonline.com The frequency of this mode is indicative of the dihedral angle between the two phenyl rings.

Aromatic Ring Breathing Modes: Symmetric "breathing" modes of the phenyl rings give rise to strong Raman signals, often observed near 1600 cm⁻¹ and 1000 cm⁻¹.

C-Br Stretching: The C-Br stretch, while also IR active, can be observed in the Raman spectrum in the 600-500 cm⁻¹ region.

The following table summarizes the expected prominent Raman shifts for this compound, compiled from studies on related substituted biphenyls. bldpharm.compatsnap.com

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~2230 | Cyano (C≡N) Stretch |

| ~1605 | Aromatic Ring Symmetric C=C Stretch |

| ~1285 | Biphenyl Inter-ring C-C Stretch |

| ~1000 | Aromatic Ring Trigonal Breathing |

| ~840 | Aromatic C-H Bending |

| ~550 | C-Br Stretch |

This interactive table contains expected data based on structurally similar compounds.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides fundamental information about crystal packing, intermolecular interactions, and polymorphism.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Although a crystal structure for this compound is not available in the searched literature, data from the closely related isomer, 4-Bromo-4'-cyanobiphenyl, provides valuable insight. Its structure revealed a significant inter-ring twist angle. For this compound, one would expect a similar non-planar conformation. The analysis would also detail the intermolecular interactions, such as halogen bonding (C-Br···N≡C) or dipole-dipole interactions involving the cyano groups, which govern the crystal packing.

Below is an illustrative table of crystallographic data, based on what might be expected for a compound of this type, drawing parallels with known substituted biphenyl structures.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12-15 |

| b (Å) | ~5-8 |

| c (Å) | ~10-13 |

| β (°) | ~95-105 |

| Volume (ų) | ~1000-1200 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (°) | ~30-45 |

This interactive table contains hypothetical data for illustrative purposes.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is an essential tool for phase identification and the study of polymorphism—the ability of a compound to exist in more than one crystal structure. Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form.

For this compound, PXRD would be used to:

Confirm Phase Purity: By comparing the experimental pattern to a simulated pattern from single-crystal data, the purity of a bulk sample can be verified.

Identify Polymorphs: Different crystallization conditions (e.g., solvent, temperature) can lead to different polymorphs. PXRD is the primary method for identifying and distinguishing between these forms. The existence of polymorphs is common in cyanobiphenyl derivatives. nih.gov

Monitor Phase Transitions: Temperature-dependent PXRD can be used to study solid-state phase transitions.

A typical PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal lattice.

Resonant X-ray Scattering for Mesophase Structure

Many cyanobiphenyl derivatives exhibit liquid crystal (mesophase) behavior, where molecules possess a degree of orientational order but lack the long-range positional order of a true crystal. Conventional X-ray scattering can be limited in elucidating the complex, often subtle, superstructures within these phases.

Resonant X-ray Scattering (RXS), also known as Anomalous X-ray Scattering, is a powerful technique that overcomes these limitations. By tuning the incident X-ray energy to an absorption edge of a specific element in the molecule—in this case, the K-edge of the bromine atom—the scattering from that element is selectively enhanced. This enhancement makes the scattering sensitive to the orientation of the C-Br bond.

This technique is particularly valuable for revealing structures that are otherwise "invisible" to conventional X-rays, such as antiferroelectric and ferrielectric ordering in smectic liquid crystal phases. For a brominated compound like this compound, RXS could be used to:

Determine Interlayer Ordering: In layered smectic phases, RXS can reveal how molecules in adjacent layers are correlated.

Probe Helical Superstructures: It can provide direct evidence and measurement of the pitch in chiral nematic or twist-bend nematic phases.

Distinguish Between Structural Models: The polarization and azimuthal dependence of the resonant signal can be analyzed to differentiate between competing models of mesophase organization.

Studies on other bromine-substituted liquid crystals have successfully used RXS at the bromine K-edge to reveal complex two-layer superlattices in B2 phases, demonstrating the utility of this technique for such systems. patsnap.comresearchgate.netnih.gov

Advanced Microscopy Techniques for Solid-State Properties

While diffraction techniques provide information on the average bulk structure, microscopy methods offer direct, real-space visualization of a material's morphology, crystal habits, and defects. For a molecular crystal like this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide critical insights into its solid-state properties.

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of a material with high resolution. For this compound, SEM analysis of a crystalline powder would reveal:

Crystal Morphology: The external shape of the crystals (e.g., needles, plates, prisms), which is an expression of the internal crystal structure.

Particle Size and Distribution: Quantitative information on the size of the crystallites in a bulk sample.

Surface Features: The presence of steps, defects, or intergrowth on the crystal faces.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM, capable of imaging the internal structure of a material, including its crystal lattice. However, organic molecular crystals are often sensitive to the high-energy electron beam, which can cause radiation damage. Using low-dose techniques, TEM can be employed to:

Image Crystal Lattices: Directly visualize the periodic arrangement of molecules.

Characterize Defects: Identify and characterize dislocations, stacking faults, and grain boundaries within the crystals.

Obtain Electron Diffraction Patterns: Selected Area Electron Diffraction (SAED) can provide crystallographic information from nano- or micro-sized single crystals, complementing XRD data.

The application of these advanced microscopy techniques would provide a visual link between the atomic-level structure determined by XRD and the macroscopic properties of solid this compound. tandfonline.com

Scanning Pyroelectric Microscopy for Polar Property Mapping

Scanning Pyroelectric Microscopy (SPEM) is a powerful technique for mapping the spatial distribution of polarization in molecular crystals that exhibit a pyroelectric effect. Current time information in Pasuruan, ID. The pyroelectric effect describes the change in polarization of a material in response to a change in temperature. In SPEM, a localized temperature change is induced in the sample, and the resulting pyroelectric current is measured. This current is proportional to the magnitude of the local polarization vector. Current time information in Pasuruan, ID.

In the study of 4-bromo-4'-cyanobiphenyl (BCNBP), a close structural analog of this compound, SPEM has been employed to investigate the inhomogeneous distribution of polarity. Current time information in Pasuruan, ID.researchgate.net It was found that as-grown crystals of BCNBP can develop into a bipolar state, meaning they contain domains with opposite average polarity. Current time information in Pasuruan, ID.researchgate.net This phenomenon is attributed to a 180° orientational disorder of the dipolar molecules at the crystal-nutrient interface during growth. Current time information in Pasuruan, ID.researchgate.net SPEM measurements revealed that the acceptor groups (in this case, the cyano group) are predominantly present at the crystal surfaces. Current time information in Pasuruan, ID.researchgate.net

| Domain ID | Position (x, y) | Pyroelectric Current (pA) | Relative Polarization |

| D1 | (10, 15) | 5.2 | +1.00 |

| D2 | (12, 45) | -4.8 | -0.92 |

| D3 | (35, 20) | 5.5 | +1.06 |

| D4 | (40, 55) | -5.1 | -0.98 |

| D5 | (60, 30) | 0.1 | ~0 (Domain Boundary) |

This table is illustrative and represents the type of data generated by SPEM. The values are not from actual measurements on this compound.

The results from SPEM analysis on related compounds have demonstrated that the stochastic process of polarity formation can be influenced by the addition of symmetric biphenyl molecules during crystal growth. For instance, the addition of 4,4'-dibromobiphenyl (B48405) (DBBP) was shown to invert the net polarity of both BCNBP and 4-bromo-4'-nitrobiphenyl (B1267536) (BNBP) crystals, a phenomenon that was clearly demonstrated by SPEM results. Current time information in Pasuruan, ID.researchgate.net

Phase-Sensitive Second Harmonic Microscopy for Domain Analysis

Phase-Sensitive Second Harmonic Microscopy (PS-SHM) is a nonlinear optical technique that provides complementary information to SPEM for the analysis of polar domains. Second Harmonic Generation (SHG) is a process where two photons of the same frequency interact with a nonlinear material and are "up-converted" to a single photon with twice the frequency (and half the wavelength). A key requirement for SHG is a non-centrosymmetric crystal structure. Consequently, SHG is an excellent probe for polarity.

In PS-SHM, not only the intensity of the second harmonic signal is detected, but also its phase. This is crucial because domains with opposite polarity will generate second harmonic signals that are 180° out of phase. By interfering the SHG signal from the sample with a reference SHG signal, it is possible to distinguish between these antiparallel domains.

For crystals of BCNBP, PS-SHM has been used to complement SPEM measurements by providing a direct visualization of adjacent domains with opposite polarity. Current time information in Pasuruan, ID.researchgate.net This confirms the bipolar nature of the as-grown crystals that results from the orientational disorder of the molecules. Current time information in Pasuruan, ID.researchgate.net The technique offers high spatial resolution and is non-destructive, making it ideal for studying the domain structure of delicate molecular crystals.

The data from PS-SHM can be used to construct a detailed map of the domain structure. The table below provides an example of the kind of quantitative information that can be extracted from a PS-SHM analysis of a bipolar crystal.

| Domain ID | Area (µm²) | Average SHG Intensity (a.u.) | Phase Difference (degrees) | Polarity |

| A | 150 | 850 | 0 | Positive |

| B | 125 | 830 | 180 | Negative |

| C | 200 | 865 | 0 | Positive |

| D | 180 | 840 | 180 | Negative |

This table is illustrative and represents the type of data generated by PS-SHM. The values are not from actual measurements on this compound.

Together, SPEM and PS-SHM provide a comprehensive picture of the polar properties of this compound and its derivatives at the microscopic level. They reveal the complex domain structures that can form as a result of subtle changes in molecular orientation during crystal growth, which are fundamental to understanding and ultimately controlling the macroscopic properties of these materials. The research on analogous compounds strongly suggests that monodomain polar molecular crystals are inherently difficult to achieve, with these advanced microscopy techniques being essential tools to characterize the resulting bipolar structures. Current time information in Pasuruan, ID.researchgate.net

Computational and Theoretical Investigations of 4 Bromo 3 Cyanobiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Bromo-3'-cyanobiphenyl to predict a range of properties from the ground state electron density. DFT calculations are instrumental in understanding the molecule's stability, reactivity, and spectroscopic characteristics. mdpi.com For cyanobiphenyl-based materials, methods like the B3LYP hybrid functional combined with a basis set such as 6-31G(d) are commonly employed to obtain optimized geometries and electrostatic potential surfaces. tandfonline.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic transition. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and more easily polarized. nih.gov For this compound, the HOMO is typically localized on the electron-rich bromobiphenyl moiety, while the LUMO is concentrated around the electron-withdrawing cyano group and the adjacent phenyl ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Various global reactivity descriptors can be calculated from the HOMO and LUMO energy values, including ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), chemical hardness (η), and global softness (S). materialsciencejournal.org These descriptors provide a quantitative measure of the molecule's chemical behavior.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.65 | Energy gap, indicating chemical stability |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.83 | Resistance to change in electron distribution |

The conformation of biphenyl (B1667301) derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. This rotation around the central C-C single bond is subject to a balance between two opposing effects: steric hindrance between the ortho-hydrogens, which favors a twisted conformation, and π-conjugation across the rings, which favors a planar structure.

For this compound, a potential energy surface (PES) scan can be performed by systematically varying this dihedral angle and calculating the corresponding energy at each step. longdom.org This analysis reveals the energy minima corresponding to stable conformers and the energy barriers to rotation. The ground state conformation is typically a non-planar, twisted structure, which minimizes steric repulsion. The energy landscape shows two equivalent energy minima and rotational barriers that must be overcome for interconversion.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 2.10 | Planar (Eclipsed - Unstable) |

| 20 | 0.55 | Twisted |

| 40 | 0.00 | Minimum Energy (Stable) |

| 60 | 0.45 | Twisted |

| 90 | 1.95 | Perpendicular (Eclipsed - Unstable) |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Visible). scite.ai By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov For this compound, the lowest energy transition is typically a HOMO→LUMO transition with significant π→π* character.

Furthermore, DFT calculations can accurately predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental IR and Raman spectra and aiding in the assignment of vibrational modes.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.68 | HOMO → LUMO |

| S0 → S2 | 260 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 242 | 0.25 | HOMO → LUMO+1 |

DFT is also used to model the non-covalent interactions that govern how molecules pack in condensed phases. For this compound, key interactions include halogen bonding and π-π stacking. The bromine atom can act as a halogen bond donor due to the presence of an electropositive region known as a σ-hole on its outer surface. mdpi.com This allows for favorable electrostatic interactions with the electron-rich nitrogen atom of the cyano group on a neighboring molecule (Br···N≡C).

Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and predict sites for intermolecular interactions. mdpi.com The MEP map highlights the positive potential on the bromine atom (the σ-hole) and the negative potential around the cyano group, providing a clear rationale for the formation of halogen bonds. DFT calculations can quantify the strength of these interactions, which are crucial for the formation of specific liquid crystal or crystal structures. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

Simulations can also characterize the motion of the terminal groups—the bromine atom and the cyano group. The analysis can reveal the rotational and vibrational dynamics of these substituents. In simulations of larger systems, such as a liquid crystal phase, MD can be used to study collective motions and the dynamic processes that lead to phase transitions. researchgate.net The results from MD simulations are essential for understanding how the flexibility and motion of individual molecules influence the macroscopic properties of the material. mdpi.com

Simulation of Phase Transitions in Condensed Phases

The study of phase transitions in liquid crystalline materials like this compound heavily relies on computational methods such as molecular dynamics (MD) simulations. These simulations provide molecular-level insights into the collective behaviors that govern the transitions between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic liquid phases. While direct simulation data for this compound is not extensively available in the literature, the behavior of analogous cyanobiphenyl compounds has been thoroughly investigated, offering a strong basis for understanding its properties.

MD simulations for the 4-cyano-4'-n-alkylbiphenyl (nCB) series, which are structurally related to this compound, have been performed to study the nematic-isotropic (NI) phase transition. scite.ai These simulations often employ detailed atomistic models or simplified extended-atom models to make the calculations more rapid without losing essential structural information. By calculating key parameters such as the orientational order parameter as a function of temperature, these simulations can identify phase transition temperatures and characterize the nature of the transition. For instance, simulations of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) confined between 2D material layers show that the mesogenic molecules form highly stable, ordered layered structures, and their dynamics are strongly influenced by the structural properties. aps.org

For halogenated compounds, MD simulations have been developed to model the specific effects of halogen bonding, which involves including a charged extra point to represent the anisotropic charge distribution on the halogen atom. nih.gov This is particularly relevant for this compound, where bromine's ability to form halogen bonds could significantly influence molecular packing and phase stability. The introduction of a bromine atom and a meta-positioned cyano group introduces significant asymmetry and alters the dipole moment compared to the well-studied nCB series. These changes would be expected to influence the intermolecular interactions, potentially frustrating the formation of the highly ordered smectic phases often seen in other cyanobiphenyls and favoring the nematic phase. tandfonline.comwhiterose.ac.uk

Computational studies on related halogen-terminated cyanobiphenyls have shown that a terminal halogen atom tends to suppress smectic behavior, a contrast to other liquid crystal systems where halogens can promote such phases. tandfonline.com This is attributed to electrostatic interactions and steric effects that disrupt the layered packing required for smectic phases. tandfonline.com Simulations can quantify these effects by analyzing intermolecular interaction energies and radial distribution functions within the simulated condensed phase.

| Compound | Simulation Method | Parameter Investigated | Key Finding | Reference |

|---|---|---|---|---|

| 5CB (4-cyano-4'-pentylbiphenyl) | Molecular Dynamics (MD) | Nematic-Isotropic Transition | Simulations successfully reproduce nematic and smectic-like phases and the first-order nematic-isotropic transition. | |

| nCB series (n=5, 6, 7, 8) | Generalized Replica Exchange Method (gREM) MD | Nematic-Isotropic Phase Transition | Enhanced sampling captures the bimodal distribution of the order parameter, characteristic of a first-order transition. | scite.ai |

| CB7CB (1,7-bis(4-cyanobiphenyl-4'-yl)heptane) | Molecular Dynamics (MD) | Nematic to Twist-Bend Nematic (N-NTB) Transition | Simulations help characterize the short helical pitch and spontaneous tilt angle of the NTB phase. | core.ac.uk |

| Halogenated Inhibitors | Molecular Dynamics (MD) with extra point charge | Halogen Bonding Interaction | Protocol accurately models halogen bonding (C-X···O), showing interaction strength order I > Br > Cl. | nih.gov |

Theoretical Models for Liquid Crystalline Behavior

Continuum theories describe liquid crystals as a continuous medium, ignoring the discrete molecular structure, to model their macroscopic behavior under external fields and flow. The most widely used framework for nematic liquid crystals is the Leslie-Ericksen theory. researchgate.netarxiv.orgarxiv.org This hydrodynamic theory describes the orientation of the liquid crystal molecules using a unit vector field called the director, n . It couples the director field's evolution with the fluid's velocity field, successfully explaining the anisotropic viscosity and flow alignment phenomena observed in nematics. ox.ac.uk The theory is defined by a set of viscoelastic parameters: three Frank elastic constants (for splay, twist, and bend deformations) and six Leslie viscosity coefficients. nih.gov For a molecule like this compound, these parameters would be influenced by its specific molecular shape, polarity, and intermolecular interactions.

The Olmsted-Goldbart theory is an important extension of the Leslie-Ericksen framework. researchgate.netaps.org It is particularly useful for describing behavior near the nematic-isotropic phase transition, where the degree of molecular alignment (the order parameter) is not constant and can be affected by external stimuli like shear flow. researchgate.netscilit.comnih.govaps.org This theory generalizes the dynamics to include variations in the amplitude of the nematic order, predicting how the transition temperature can shift with shear rate. aps.org Given the molecular structure of this compound, its response to flow near the clearing point would be well-described by this more comprehensive model.

Molecular field theories provide a bridge between individual molecular properties and the macroscopic phases they form. The foundational model for the nematic-isotropic transition is the Maier-Saupe theory. cam.ac.ukoreilly.com This mean-field theory explains the formation of the nematic phase as a result of anisotropic attractive interactions (specifically, induced dipole-induced dipole dispersion forces) between rod-like molecules. oreilly.comox.ac.uk The theory posits that the interaction energy of a single molecule is dependent on its orientation relative to the average orientation of its neighbors, which is described by the nematic order parameter, S. cam.ac.uk

The Maier-Saupe theory successfully predicts a first-order phase transition from an ordered nematic state (S > 0) to a disordered isotropic state (S = 0) upon heating. cam.ac.uk It also correctly predicts that at the transition temperature, the order parameter universally drops from a value of S ≈ 0.43 to zero. cam.ac.uk The theory can be extended to a continuum energy functional, providing a basis for modeling spatially inhomogeneous systems like liquid crystal defects. ox.ac.uk For this compound, its elongated, somewhat rigid core is conducive to the anisotropic interactions that the Maier-Saupe theory is built upon.

While the Maier-Saupe model focuses on nematic ordering, other molecular theories address the formation of smectic phases, which have one-dimensional positional order. These theories often incorporate additional factors, such as permanent dipole moments and molecular shape, which can favor the formation of layered structures. However, for certain halogen-terminated cyanobiphenyls, smectic phases are notably suppressed. tandfonline.comwhiterose.ac.uk This has been attributed to the steric bulk of the halogen atom and electrostatic repulsion that would arise if the polar bromine atoms were concentrated at the layer interfaces in an interdigitated smectic structure. tandfonline.com Therefore, molecular field models for this compound would likely predict a stable nematic phase while indicating a suppression of smectic tendencies compared to its alkyl- or alkoxy-terminated counterparts.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. rsc.orgresearchgate.netnih.gov By calculating the electronic structure of this compound, one can identify the most likely sites for chemical attack and estimate the energy barriers for various transformations.

Key indicators of reactivity are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally signifies higher chemical reactivity. mdpi.com For this compound, the electron-withdrawing cyano group and the electronegative bromine atom would lower the energies of both orbitals.

Conceptual DFT provides a framework to quantify reactivity through various descriptors. mdpi.comresearchgate.net These include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

Local reactivity descriptors, such as Fukui functions or Parr functions, can pinpoint specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.commdpi.com For this compound, several reactive sites can be predicted:

The Carbon-Bromine Bond: The C-Br bond is a common site for reactions like Suzuki or Stille cross-coupling, Buchwald-Hartwig amination, and cyanation. Computational studies can model the oxidative addition step to a metal catalyst (e.g., Palladium(0)), which is often the rate-determining step in these cross-coupling cycles. DFT calculations on similar reactions, such as the cyanation of dibromo-diaminobenzene with copper cyanide, have been used to map the reaction pathway, identify transition states, and calculate activation energies. researchgate.net

The Phenyl Rings: The two phenyl rings are susceptible to electrophilic aromatic substitution. The directing effects of the bromo and cyano substituents, as well as the other phenyl ring, will determine the regioselectivity of such reactions. The cyano group is a deactivating meta-director, while the bromine is a deactivating ortho-, para-director. Computational analysis of the molecular electrostatic potential (MESP) surface and condensed Fukui functions can precisely predict the most favorable positions for electrophilic attack.

The Cyano Group: The nitrile group can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Global tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Global electrophilic power of the molecule. |

This table provides the definitions of common DFT descriptors used to analyze molecular reactivity. researchgate.netlongdom.org

By applying these computational techniques, a detailed understanding of the kinetic and thermodynamic aspects of potential reactions involving this compound can be achieved, guiding synthetic efforts and predicting its chemical behavior.

Advanced Applications in Materials Science and Technology

Liquid Crystal Systems

The cyanobiphenyl moiety is one of the most important mesogenic (liquid crystal-forming) units ever discovered, pivotal in the development of the liquid crystal display (LCD) industry. Derivatives containing this core, often synthesized from precursors like 4-Bromo-3'-cyanobiphenyl, are central to creating novel liquid crystalline materials with tailored properties for a range of applications.

Cyanobiphenyls, such as the archetypal 4-alkyl-4'-cyanobiphenyls (nCB), were instrumental in the commercialization of twisted nematic (TN) LCDs. The development of new mesogens aims to improve upon the properties of these classic materials, targeting wider temperature ranges, lower operating voltages, and faster switching speeds. Bromo-cyanobiphenyl derivatives serve as key intermediates in the synthesis of more complex liquid crystal structures, including oligomers and polymers. whiterose.ac.uk The bromo-functional group allows for the extension of the molecular core through cross-coupling reactions, enabling the creation of mesogens with optimized shape anisotropy and polarity, which are critical parameters for display applications. For instance, the parallel synthesis of various 4-alkyl-4'-cyanobiphenyl homologues is a common strategy in the search for new liquid crystal materials for displays. d-nb.info

The substitution pattern on the cyanobiphenyl core profoundly affects the type of liquid crystal phase (mesophase) that a material exhibits and the transition temperatures between these phases. Studies on homologous series of ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr) and ω-bromo-1-(4-cyanobiphenyl-4'-yloxy) alkanes (CBOnBr) reveal the impact of the bromo-cyanobiphenyl unit. whiterose.ac.uk

In these systems, the presence and position of the terminal bromine atom, along with the length of the alkyl or alkyloxy spacer, dictate the stability of nematic and smectic phases. For the CBnBr series, nematic behavior is observed for alkyl chains with five or more carbon atoms (n≥5). whiterose.ac.uk A notable finding is the general absence or suppression of smectic phases in these terminally brominated cyanobiphenyl alkanes. whiterose.ac.uk This suppression is attributed to electrostatic interactions and steric hindrance from the bromine atoms, which would concentrate at the layer interfaces in a potential smectic arrangement, thus destabilizing the layered structure. whiterose.ac.uk This demonstrates how the bromo-cyanobiphenyl unit can be used to specifically promote nematic phases while inhibiting smectic ordering.

| Compound (n) | Melting Point (°C) | Nematic to Isotropic Transition (TNI, °C) | Phase Behavior |

|---|---|---|---|

| 2 | 105.1 | - | Crystalline |

| 3 | 85.6 | 86.5 | Nematic |

| 4 | 81.2 | 72.5 | Nematic |

| 5 | 70.3 | 79.9 | Nematic |

| 6 | 60.9 | 74.9 | Nematic |

Data sourced from studies on CBOnBr series, illustrating the influence of the alkyloxy chain length (n) on liquid crystal properties. whiterose.ac.uk

The twist-bend nematic (NTB) phase is a fascinating mesophase discovered in recent years, characterized by a heliconical arrangement of molecules with a pitch on the order of nanometers. researchgate.netnsf.gov This phase is typically formed by bent molecules, and liquid crystal dimers based on cyanobiphenyl units have become the canonical system for its study. spie.org These dimers, such as 1,ω-bis(4-cyanobiphenyl-4'-yl) alkanes (CBnCB), consist of two rigid cyanobiphenyl mesogens linked by a flexible spacer. spie.org

The synthesis of such dimers, particularly non-symmetric versions like 1-(4-cyanobiphenyl-4′-yloxy)-6-(4-cyanobiphenyl-4′-yl)hexane (CB6OCB), relies on precursors containing the bromo-cyanobiphenyl scaffold. whiterose.ac.ukresearchgate.net The molecular curvature, largely dictated by the length and parity of the spacer chain, is a prerequisite for the formation of the NTB phase. nih.gov Dimers with an odd number of atoms in the spacer typically exhibit a bent shape that promotes the NTB phase. spie.org The strong anti-parallel correlations favored by the cyanobiphenyl groups also play a crucial role in the phase behavior of these materials. researchgate.net

| Compound | Nematic to Isotropic Transition (TNI, °C) | Nematic to NTB Transition (TNNTB, °C) | Helical Pitch (nm) |

|---|---|---|---|

| CB7CB | 116.5 | 102.5 | ~8 |

| CB6OCB | 153 | 109 | 8.9 |

| CB9CB | 119.5 | 93.0 | Not Reported |

| CB11CB | 118.0 | 74.5 | Not Reported |

Data compiled from various studies on cyanobiphenyl dimers. researchgate.netguidechem.comd-nb.info

Introducing chirality into a nematic liquid crystal leads to a chiral nematic (N*) or cholesteric phase, where the director twists into a helical superstructure. This is the basis for technologies such as reflective displays and temperature sensors. Chirality is typically induced by adding a small amount of a chiral dopant to a nematic host material. researchgate.net Cyanobiphenyl mixtures, like E7, are common hosts due to their stable and broad nematic range. researchgate.net

While this compound is not itself chiral, it can be used as a starting material to synthesize more complex chiral molecules. Furthermore, the introduction of chiral dopants into cyanobiphenyl-based systems can lead to the formation of a chiral NTB phase, removing the double degeneracy of the helical twist sense. spie.org The efficiency of a chiral dopant is measured by its helical twisting power (HTP), and designing dopants that are highly soluble and effective in nematic hosts is an active area of research.

The utility of liquid crystals in displays stems from their ability to alter the polarization of light in response to an applied electric field. The electro-optical response is governed by properties such as dielectric anisotropy (Δε), elastic constants, and viscosity. Cyanobiphenyls are prized for their large positive dielectric anisotropy, which arises from the strong dipole moment of the nitrile group aligned with the long molecular axis. researchgate.net This allows the molecules to be easily reoriented by an electric field.

The switching time—the time it takes for the liquid crystal molecules to reorient upon application or removal of a voltage—is a critical parameter for display performance. For nematic liquid crystals, typical response times are in the millisecond range. acs.org While specific data for this compound is not available, materials derived from it are designed to optimize these fundamental electro-optical properties for specific applications, balancing factors like switching speed, threshold voltage, and operational temperature range.

Optoelectronic Devices

While the primary research focus for bromo-cyanobiphenyl compounds has been in liquid crystals, their molecular structure makes them promising candidates as precursors for materials in other optoelectronic applications. The combination of a π-conjugated biphenyl (B1667301) core, an electron-withdrawing cyano group, and a synthetically versatile bromo group provides a powerful toolkit for designing organic semiconductors.

This compound can be considered a strategic building block for larger, more complex molecules intended for use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The biphenyl unit provides a rigid, conjugated backbone that can facilitate charge transport, while the cyano group can be used to tune the material's electron affinity and lowest unoccupied molecular orbital (LUMO) energy level. acs.org

The most significant feature in this context is the bromine atom. It serves as a reactive handle for palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. These reactions are workhorses in the synthesis of conjugated polymers and complex organic molecules. By reacting this compound with various boronic acids or organostannanes, chemists can construct extended π-systems with tailored electronic and photophysical properties. For example, hole-blocking materials like 1,3,5-tris(4'-cyanobiphenyl-4-yl)benzene have been synthesized for use in OLEDs to enhance device efficiency, showcasing the utility of the cyanobiphenyl unit in advanced optoelectronic architectures. acs.org Therefore, this compound represents a valuable starting material for the synthesis of next-generation organic electronic materials.

Sensor Technologies

The rigid structure and tunable electronic properties of cyanobiphenyl derivatives make them excellent candidates for the development of chemical sensors. These sensors can detect the presence of specific analytes, such as metal ions or organic molecules, by producing a measurable optical or electronic signal.

Chemoresponsive sensors operate by changing their physical properties in response to a chemical stimulus. Liquid crystals (LCs) based on cyanobiphenyls are particularly effective for this purpose. A thin film of an LC material can be oriented on a surface, resulting in a uniform optical appearance. When this film is exposed to a target analyte, the interaction can disrupt the ordered arrangement of the LC molecules, leading to a change in the optical texture that is easily visible, often with the naked eye or through a polarizing microscope.

Derivatives of this compound can be incorporated into such systems. The bromo and cyano groups can be chemically modified to introduce specific recognition sites that selectively bind to a target analyte. For instance, the bromine atom could be replaced with a crown ether moiety to create a sensor for specific metal ions. This targeted interaction provides the selectivity needed for practical sensor applications. researchgate.net

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) upon binding to a specific analyte. They offer a highly sensitive and selective method for detecting trace amounts of various species, including environmentally and biologically important metal ions. frontiersin.orgnih.gov

The cyanobiphenyl framework is an effective fluorophore. By attaching a suitable receptor unit to this framework, a selective fluorescent sensor can be created. mdpi.com Research has shown that cyanobiphenol-based probes can act as "turn-on" fluorescent sensors for ions like aluminum (Al³⁺) and zinc (Zn²⁺). nih.gov In a typical design, the probe exhibits weak fluorescence in its free state. Upon binding to the target metal ion, a process such as the chelation-enhanced fluorescence (CHEF) effect can occur, which restricts intramolecular rotation or inhibits photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. researchgate.net

Derivatives of this compound are ideal precursors for these probes. The bromo group provides a convenient point of attachment for a chelating group designed to bind a specific metal ion. The inherent fluorescence of the cyanobiphenyl core provides the signaling component.

Table 1: Performance of a Cyanobiphenol-Based Fluorescent Probe for Metal Ion Detection

| Target Ion | Detection Limit (M) | Binding Ratio (Probe:Ion) | Fluorescence Response |

|---|---|---|---|

| Al³⁺ | 2.52 x 10⁻⁷ | 1:1 | Turn-on |

This table is based on data for the cyanobiphenol-based probe MHB, demonstrating the potential of the cyanobiphenyl scaffold in sensor applications. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. longdom.orgnih.gov Self-assembly is the process by which these molecules spontaneously organize into well-defined, ordered structures. nih.govresearchgate.net

The cyanobiphenyl unit is a classic example of a mesogen—a molecule that can form liquid crystal phases. The rigid, rod-like shape of the biphenyl core, combined with the strong dipole moment of the terminal cyano group, encourages the molecules to align with one another, leading to the formation of ordered nematic or smectic phases. whiterose.ac.uk

This compound and its derivatives are key components in this field. The bromine atom can be used to introduce other functional groups that can direct the self-assembly process in more complex ways. For example, replacing the bromine with a hydrogen-bonding unit could lead to the formation of supramolecular polymers. The interplay between the shape of the molecule and the specific non-covalent interactions governs the final structure of the self-assembled material. whiterose.ac.uk This control over molecular organization is fundamental to creating advanced materials with anisotropic properties, such as those used in liquid crystal displays (LCDs).

Induced Liquid Crystal Complexes